2-(Boc-amino)-5-bromoisonicotinaldehyde
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Overview
Description
2-(Boc-amino)-5-bromoisonicotinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromine atom attached to an isonicotinaldehyde core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the bromine atom can serve as a functional handle for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-bromoisonicotinaldehyde typically involves the protection of the amino group with a Boc group, followed by bromination of the isonicotinaldehyde core. The Boc protection is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-5-bromoisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or Grignard reagents (RMgX) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of various substituted isonicotinaldehyde derivatives.
Oxidation: Formation of 2-(Boc-amino)-5-bromoisonicotinic acid.
Reduction: Formation of 2-(Boc-amino)-5-bromoisonicotinalcohol.
Deprotection: Formation of 2-amino-5-bromoisonicotinaldehyde.
Scientific Research Applications
2-(Boc-amino)-5-bromoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-bromoisonicotinaldehyde involves its reactivity towards various nucleophiles and electrophiles. The Boc group provides steric protection to the amino group, allowing selective reactions at other sites on the molecule . The aldehyde group can undergo oxidation or reduction, enabling further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-5-chloroisonicotinaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(Boc-amino)-5-fluoroisonicotinaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(Boc-amino)-5-iodoisonicotinaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Boc-amino)-5-bromoisonicotinaldehyde is unique due to the presence of the bromine atom, which offers distinct reactivity compared to other halogenated derivatives. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance between reactivity and stability .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-4-formylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUYNROGVVDIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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